1-[13-(4-methoxyphenyl)-4,11-dimethyl-6-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-12-yl]ethanone
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Overview
Description
1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl groups, and a methylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves several steps. One common synthetic route includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the methylsulfanyl group, using reagents like sodium methoxide or thiolates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
Comparison with Similar Compounds
1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: Compounds in this class have similar structural features but may differ in their functional groups, affecting their reactivity and applications.
The uniqueness of 1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O2S2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[13-(4-methoxyphenyl)-4,11-dimethyl-6-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-12-yl]ethanone |
InChI |
InChI=1S/C21H19N3O2S2/c1-10-15(11(2)25)16(13-6-8-14(26-4)9-7-13)17-18-19(28-20(17)22-10)21(27-5)24-12(3)23-18/h6-9H,1-5H3 |
InChI Key |
YPBXOQZJKJXZCM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C(=NC(=N3)C)SC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)C |
Canonical SMILES |
CC1=C(C(=C2C3=C(C(=NC(=N3)C)SC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)C |
Origin of Product |
United States |
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